molecular formula C13H12INO4S B1429199 Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate CAS No. 869886-85-1

Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate

Cat. No.: B1429199
CAS No.: 869886-85-1
M. Wt: 405.21 g/mol
InChI Key: XUMRTTYVSXENOU-UHFFFAOYSA-N
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Description

Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an iodine atom at the 4-position, a tosyl group at the 1-position, and a methyl ester group at the 2-position of the pyrrole ring. These structural features make it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the pyrrole with tosyl chloride (TsCl) in the presence of a base such as pyridine.

    Iodination: The iodination at the 4-position can be achieved using iodine (I2) and a suitable oxidizing agent like silver trifluoroacetate (AgTFA).

    Esterification: The methyl ester group can be introduced by reacting the carboxylic acid derivative of the pyrrole with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-diones using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).

    Oxidation: Oxidizing agents (e.g., KMnO4, OsO4), solvents (e.g., acetone, water).

Major Products

    Substitution: Various substituted pyrrole derivatives.

    Reduction: Methyl 4-iodo-1-tosyl-1H-pyrrole-2-methanol.

    Oxidation: Pyrrole-2,5-diones.

Scientific Research Applications

Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, such as potential anticancer and antimicrobial agents.

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Material Science: It can be used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The tosyl group can enhance the compound’s binding affinity to its target, while the iodine atom can participate in halogen bonding interactions. The ester group can be hydrolyzed to release the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate: Similar structure with a bromine atom instead of iodine.

    Methyl 4-chloro-1-tosyl-1H-pyrrole-2-carboxylate: Similar structure with a chlorine atom instead of iodine.

    Methyl 4-fluoro-1-tosyl-1H-pyrrole-2-carboxylate: Similar structure with a fluorine atom instead of iodine.

Uniqueness

Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate is unique due to the presence of the iodine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can influence the compound’s reactivity and binding properties, making it a valuable intermediate in the synthesis of specialized organic molecules.

Properties

IUPAC Name

methyl 4-iodo-1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12INO4S/c1-9-3-5-11(6-4-9)20(17,18)15-8-10(14)7-12(15)13(16)19-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMRTTYVSXENOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732671
Record name Methyl 4-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869886-85-1
Record name Methyl 4-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Iodo-1H-pyrrole-2-carboxylic acid methyl ester 57d (25.1 g, 100 mmol) was dissolved in 150 mL of dichloromethane followed by addition of triethylamine (30.6 mL, 220 mmol), 4-dimethylaminopyridine (1.22 g, 10 mmol) and p-toluenesulfonic acid (21 g, 110 mmol). The reaction mixture was reacted at 20° C. overnight. The reaction was monitored by TLC until the disappearance of the starting materials and quenched by addition of 30 mL of hydrochloric acid (1 N). The mixture was extracted with dichloromethane (50 mL×3). The combined organic extracts were washed with saturated aqueous sodium carbonate and saturated brine successively, dried over anhydrous sodium sulfate, filtered to remove the drying agent and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to obtain the title compound 4-iodo-1-(toluene-4-sulfonyl)-1H-pyrrole-2-carboxylic acid methyl ester 57e (32.5 g, yield 80.2%) as a white solid.
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30.6 mL
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
1.22 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Iodo-1H-pyrrole-2-carboxylic acid methyl ester (24.6 g, 98 mmol, 1.0 equivalent) was dissolved in dichloromethane (150 mL) and triethylamine (30 mL, 215.6 mmol, 2.2 equivalents). 4-(Dimethylamino)pyridine (1.2 g, 9.8 mmol, 0.1 equivalent) and p-toluenesulfonylchloride (20.6 g, 107.8 mmol, 1.1 equivalents) were added and the reaction mixture was stirred for 16 hours at room temperature. The reaction was quenched with 1 M HCl and the organic layer was washed with aqueous sodium bicarbonate and brine. After drying over magnesium sulfate, the solvent was removed under reduced pressure and the residue was crystallized from tert-butylmethyl ether, yielding the title compound as a pale yellow solid (30 g, 75%). Rt(min) 8.259 minutes.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
20.6 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
catalyst
Reaction Step Three
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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